4-(3-Phenylpropyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 4-(3-Phenylpropyl)pyridine and related compounds involves multiple steps, including the use of starting materials like 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene. A notable synthesis approach involves the modified Chichibabin reaction, which has been applied to synthesize a variety of pyridine-containing aromatic diamine monomers. These monomers have been further used to create polyimides through polycondensation with various aromatic dianhydrides (Ma et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of synthesized compounds, including 4-(3-Phenylpropyl)pyridine derivatives, has been conducted using techniques such as NMR, FT-IR, and mass spectrometry. These studies reveal intricate details about the compounds' molecular frameworks, confirming the successful incorporation of pyridine rings, pyrrolidine groups, and ether linkages (Huang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-(3-Phenylpropyl)pyridine derivatives can lead to the formation of polymers with distinct properties. For instance, the reaction of hydroxy groups with p-bromomethylstyrene produces monomers that catalytically influence the rates of certain chemical reactions, such as the dimerization of phenyl isocyanate (Storck & Mancke, 1985).
Physical Properties Analysis
The physical properties of polymers derived from 4-(3-Phenylpropyl)pyridine and similar compounds have been extensively studied. These polymers exhibit excellent solubility in common organic solvents, high thermal stability with glass transition temperatures exceeding 316 °C, and remarkable hydrophobicity. Their amorphous structure is confirmed through Wide-Angle X-ray Diffraction (WAXD) analysis (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of 4-(3-Phenylpropyl)pyridine derivatives facilitate the creation of materials with unique features. For example, the synthesis of fluorinated pyridine-bridged aromatic poly(ether-imide)s demonstrates the influence of chemical structure on solubility, thermal properties, mechanical strength, and optical transparency. These properties are tailored by the choice of monomers and the synthesis route (Ma et al., 2010).
Scientific Research Applications
Electrochemical Ion-Transfer Reactivity
4-(3-Phenylpropyl)pyridine (PPP) plays a significant role in electrochemically driven ion-transfer processes. It forms stabilized interfaces between organic PPP phases and aqueous electrolyte phases, particularly when used with nanoparticulate stabilizers like carbon nanoparticles. These nanoparticles catalyze electron transfer and ion transfer processes at triple phase boundary junctions, showcasing the potential of PPP in electroanalysis and ion-transfer reactivity (Macdonald et al., 2007); (Bonné et al., 2006).
Coordination Polymers and Magnetic Properties
PPP is utilized in the synthesis of coordination compounds, particularly involving cobalt(II) ions. These compounds demonstrate interesting structural and magnetic properties, such as ferromagnetic interactions and specific heat measurements. PPP's role in these complexes could be instrumental in developing materials with unique magnetic and thermal properties (Werner et al., 2014).
Hydrogenation Processes
PPP has been observed to significantly influence hydrogen transfer and hydrogenation processes in the presence of ruthenium nanoparticles. It acts as a stabilizing agent and mediates selective hydrogen transfer reactions, particularly in unsaturated compounds. This indicates PPP's potential in catalysis and surface chemistry studies (Favier et al., 2013).
Synthesis and Thermal Stability of Metal Complexes
PPP is instrumental in the synthesis of various metal complexes, influencing their structures and thermal stability. It plays a key role in forming coordination polymers and networks, which are crucial for studying the physical properties of these complexes (Fang et al., 2009).
Organic Light-Emitting Diodes (OLEDs)
PPP-containing compounds are being explored for their potential in OLEDs. The properties of these compounds, such as electron mobility and energy levels, can be tuned for optimized performance in devices like fluorescent OLEDs. This highlights the potential of PPP derivatives in advanced material science and electronics (Wang et al., 2015).
Corrosion Inhibition
PPP derivatives have shown effectiveness as corrosion inhibitors, particularly in protecting metals in acidic environments. Their ability to form complexes with metal surfaces and inhibit corrosion is of significant interest in material science and industrial applications (Meng et al., 2017).
Bipolar Host Materials
PPP derivatives are being investigated as bipolar host materials for PhOLEDs. By varying their structural conformations, these materials can achieve high efficiencies and low roll-off in OLED applications, demonstrating PPP's versatility in optoelectronic applications (Li et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(3-phenylpropyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIIVEISJBBUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044869 | |
Record name | 4-(3-Phenylpropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Pyridine, 4-(3-phenylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-(3-Phenylpropyl)pyridine | |
CAS RN |
2057-49-0 | |
Record name | 4-(3-Phenylpropyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2057-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Phenylpropyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002057490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(3-phenylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(3-Phenylpropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-phenylpropyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(3-PHENYLPROPYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9Q68EK6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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